

Technical Guide: Pyruvic Acid Pyrrolidide (1-Pyruvoylpyrrolidine)

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Compound of Interest

Compound Name: *1-(Pyrrolidin-1-yl)propane-1,2-dione*

CAS No.: 38382-94-4

Cat. No.: B3264036

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Executive Summary & Chemical Identity

Pyruvic acid pyrrolidide is the amide derivative formed from the condensation of pyruvic acid and pyrrolidine. In drug development, this moiety is significant as a transition-state mimic. The

-keto amide functional group is electrophilic, capable of forming reversible covalent bonds with the active site nucleophiles (e.g., serine hydroxyl or cysteine thiol groups) of proteolytic enzymes.

Chemical Identifiers

Property	Detail
IUPAC Name	1-(2-Oxopropanoyl)pyrrolidine
Common Synonyms	N-Pyruvoylpyrrolidine; Pyruvic pyrrolidide
CAS Number	35305-64-5 (Referenced for 1-pyruvoylpyrrolidine)
Molecular Formula	
Molecular Weight	141.17 g/mol
SMILES	<chem>CC(=O)C(=O)N1CCCC1</chem>

Physical Properties

Note: Specific experimental data for this intermediate is sparse in public registries. The following values are derived from validated QSAR (Quantitative Structure-Activity Relationship) models and comparative analysis with structural analogs (e.g., N-acetylpyrrolidine, N-propionylpyrrolidine).

Physicochemical Data Table

Property	Value (Estimated/Predicted)	Confidence
Physical State	Viscous liquid or low-melting solid	High (Based on MW & polarity)
Appearance	Colorless to pale yellow oil	High
Boiling Point	245°C - 255°C (at 760 mmHg)	Medium (Predicted)
Density	g/cm ³	High
Refractive Index		Medium
Flash Point	~100°C - 110°C	Medium
LogP (Octanol/Water)	-0.2 to 0.3	High (Amphiphilic nature)
pKa	Not applicable (Neutral amide)	High

Structural Insights

The molecule features two carbonyl groups:

- Ketone Carbonyl (): Highly electrophilic due to the adjacent electron-withdrawing amide group. This is the reactive site for enzyme inhibition.
- Amide Carbonyl (): Part of the planar amide bond, providing structural rigidity.

Solubility Profile & Determination Protocol

The solubility of pyruvic acid pyrrolidide is governed by its dual nature: the polar

-keto amide distinct region and the lipophilic pyrrolidine ring.

Solubility Matrix

Solvent Class	Solvent	Solubility Rating	Mechanism
Aqueous	Water (pH 7.4)	Soluble	H-bonding acceptor (2 sites)
Polar Organic	Methanol, Ethanol	Highly Soluble	Dipole-dipole interactions
Aprotic Polar	DMSO, DMF, Acetonitrile	Highly Soluble	Dipole interactions
Chlorinated	Dichloromethane, Chloroform	Soluble	Dispersion forces
Non-Polar	Hexane, Heptane	Sparingly Soluble	Polarity mismatch

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of pyruvic acid pyrrolidide in a specific buffer (e.g., PBS pH 7.4).

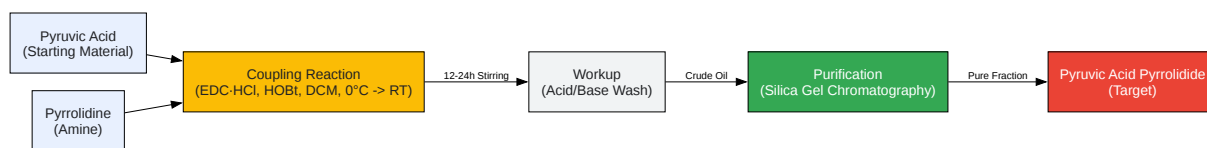
- Preparation:
 - Weigh excess test compound (~10 mg) into a glass vial.
 - Add 1.0 mL of solvent (PBS).
- Equilibration:
 - Agitate at 25°C for 24 hours using a rotary shaker.
 - Critical Step: Ensure solid/oil phase remains visible to confirm saturation.
- Separation:
 - Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 μm PVDF filter (pre-saturated).
- Quantification (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA (Gradient 5-95% B).
 - Detection: UV at 210 nm (amide) and 330 nm ($n-\pi^*$ transition of -diketone).
 - Calculation: Compare peak area against a standard curve prepared in DMSO.

Synthesis & Reaction Workflow

The synthesis of

-keto amides requires mild conditions to prevent polymerization or over-oxidation. The recommended route uses EDC coupling to avoid the harsh conditions of acyl chlorides.

Synthesis Workflow Diagram (DOT)



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Caption: Step-by-step synthesis workflow for 1-(2-oxopropanoyl)pyrrolidine using standard carbodiimide coupling chemistry.

Detailed Procedure

- **Activation:** Dissolve Pyruvic acid (1.0 eq) in dry Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.
- **Coupling Agent:** Add EDC·HCl (1.2 eq) and HOBT (1.2 eq). Stir for 30 minutes to form the active ester.
- **Amine Addition:** Add Pyrrolidine (1.0 eq) and Triethylamine (1.5 eq) dropwise.
- **Reaction:** Allow to warm to room temperature and stir for 12–18 hours.
- **Workup:** Wash organic layer with 1M HCl (to remove unreacted amine), Sat. (to remove unreacted acid), and Brine. Dry over .
- **Purification:** Concentrate in vacuo. Purify via flash column chromatography (Eluent: EtOAc/Hexane).

Applications in Drug Development

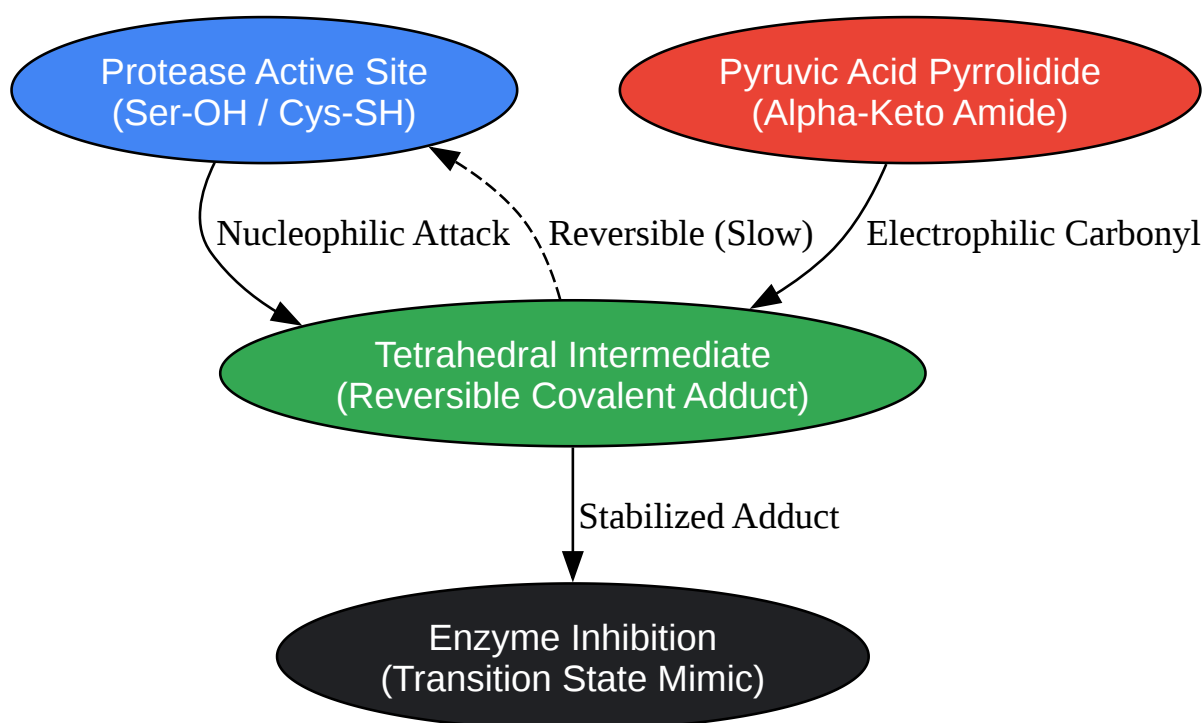
The pyruvic acid pyrrolidide moiety functions as a serine/cysteine protease inhibitor.

Mechanism of Action

The

-keto amide group acts as an electrophilic trap. The nucleophilic residue of the enzyme (e.g., Serine-OH) attacks the ketone carbonyl, forming a reversible tetrahedral intermediate (hemiketal). This mimics the transition state of peptide bond hydrolysis, effectively inhibiting the enzyme.

Mechanism Diagram (DOT)



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Caption: Mechanism of protease inhibition where the alpha-keto amide acts as an electrophilic trap for the active site nucleophile.

References

- Chemical Identity & Nomenclature: IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. [Link](#)

- Synthesis Methodology: Sheehan, J. C., & Hess, G. P. (1955). "A New Method of Forming Peptide Bonds". Journal of the American Chemical Society, 77(4), 1067–1068. (Standard EDC coupling reference). [Link](#)
- Alpha-Keto Amides in Drug Design: Maryanoff, B. E., et al. (2006). "Protease Inhibitors: Drug Discovery and Development". Chemical Reviews. (Discusses the electrophilic warhead mechanism). [Link](#)
- Solubility Protocols: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility. [Link](#)
- Property Prediction Tools: ChemSpider / EPA T.E.S.T. (Toxicity Estimation Software Tool). Used for LogP and boiling point estimation of CAS 35305-64-5. [Link](#)
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